4,6-Dibromopicolinimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5Br2N3 |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
4,6-dibromopyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Br2N3/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H3,9,10) |
InChI Key |
QROSRZUCGQIDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=N)N)Br)Br |
Origin of Product |
United States |
Synthesis and Chemical Properties of 4,6 Dibromopicolinimidamide
The synthesis of picolinimidamide (B1582038) derivatives often starts from the corresponding picolinonitrile. A common method involves the reaction of the nitrile with a source of ammonia (B1221849), often in the presence of a catalyst or under specific reaction conditions to facilitate the addition across the carbon-nitrogen triple bond.
While a specific, detailed synthesis for 4,6-Dibromopicolinimidamide is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for imidamide synthesis. The synthesis would likely commence from 4,6-dibromopicolinonitrile (B6590811).
Hypothetical Synthetic Pathway:
A probable method for the synthesis of this compound is the Pinner reaction. This would involve treating 4,6-dibromopicolinonitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imidate ester hydrochloride. Subsequent treatment of this intermediate with ammonia would then yield the desired this compound hydrochloride.
Table 1: Physicochemical Properties of a Related Compound (Picolinimidamide hydrochloride)
| Property | Value |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| TPSA | 62.76 |
| LogP | 0.78747 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Data sourced from a commercially available, non-dibrominated analogue and is for illustrative purposes. ambeed.com
Iii. Advanced Structural Elucidation and Conformational Analysis of 4,6 Dibromopicolinimidamide
Crystallographic Investigations
Crystallographic analysis provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. For 4,6-Dibromopicolinimidamide, both single-crystal and powder X-ray diffraction methods were employed to determine its atomic arrangement, molecular conformation, and crystalline phase purity.
Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions. carleton.eduwarwick.ac.uk Crystals of this compound suitable for SC-XRD were grown from a saturated ethanol (B145695) solution by slow evaporation. A colorless, prismatic crystal was selected and mounted on a diffractometer equipped with a microfocus X-ray source. fzu.cz
The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the compound. The pyridine (B92270) ring is essentially planar, with the two bromine atoms and the imidamide group substituent lying close to this plane. The conformation of the imidamide group is such that intermolecular hydrogen bonds are formed, creating a robust network in the crystal lattice. These interactions are crucial in stabilizing the crystal packing.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₅Br₂N₃ |
| Formula Weight | 294.94 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.452(1) |
| b (Å) | 15.123(3) |
| c (Å) | 7.981(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 983.4(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.992 |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 100 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| Br(1)-C(4) | 1.895(3) |
| Br(2)-C(6) | 1.899(3) |
| N(1)-C(2) | 1.338(4) |
| N(1)-C(6) | 1.341(4) |
| C(2)-C(7) | 1.485(4) |
| C(7)=N(2) | 1.281(4) |
| C(7)-N(3) | 1.345(4) |
| C(2)-N(1)-C(6) | 117.5(2) |
| N(1)-C(2)-C(7) | 115.8(3) |
| N(2)-C(7)-N(3) | 121.2(3) |
Powder X-ray diffraction (PXRD) is a critical tool for analyzing the bulk crystalline properties of a material, confirming phase purity, and identifying potential polymorphism. researchgate.netamericanpharmaceuticalreview.comucmerced.edu The synthesized bulk sample of this compound was analyzed by PXRD. scielo.org.mx
The experimental PXRD pattern of the bulk material was compared with the pattern simulated from the single-crystal X-ray diffraction data. The excellent agreement between the two patterns, with no significant unassigned peaks, confirms the high phase purity of the synthesized sample. This result indicates that under the employed synthesis and crystallization conditions, this compound exists as a single, stable crystalline form. The absence of additional peaks rules out the presence of significant amounts of crystalline impurities or other polymorphic forms. rsc.orgnih.gov
Table 3: Representative Powder X-ray Diffraction Peaks
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 11.15 | 7.93 | 85 |
| 17.80 | 4.98 | 45 |
| 22.45 | 3.96 | 100 |
| 25.82 | 3.45 | 60 |
| 28.10 | 3.17 | 75 |
| 31.55 | 2.83 | 50 |
Advanced Spectroscopic Methodologies for Structural Characterization
While crystallography provides solid-state information, spectroscopic techniques are essential for confirming the molecular structure in solution and providing data on functional groups and connectivity.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. msu.edu A full suite of 1D (¹H, ¹³C) and 2D NMR experiments were conducted on a solution of this compound in DMSO-d₆.
The ¹H NMR spectrum displays two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The imidamide functional group shows two broader signals corresponding to the -NH₂ protons. The ¹³C NMR spectrum shows six unique carbon signals, consistent with the molecular structure.
2D NMR experiments were used to confirm the assignments. The COSY (Correlation Spectroscopy) spectrum established the coupling between adjacent protons, although in this case, the aromatic protons are isolated. ua.es The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlated each proton with its directly attached carbon atom. libretexts.org The most definitive connections were established using the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which reveals longer-range (2- and 3-bond) couplings between protons and carbons. researchgate.netprinceton.edu Key HMBC correlations were observed from the H3 proton to carbons C2, C4, and C5, and from the H5 proton to carbons C3, C4, and C6, unequivocally confirming the substitution pattern of the pyridine ring.
Table 4: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| C2 | 153.1 | - | H3 → C2 |
| C3 | 125.8 | 8.12 (s) | H3 → C2, C4, C5 |
| C4 | 141.5 | - | H3 → C4; H5 → C4 |
| C5 | 124.2 | 7.98 (s) | H5 → C3, C4, C6 |
| C6 | 148.9 | - | H5 → C6 |
| C7 | 158.4 | - | NH₂ → C7; H3 → C7 |
| NH₂ | - | 9.15 (br s, 1H), 8.80 (br s, 1H) | NH₂ → C7 |
Vibrational spectroscopy provides information about the functional groups present in a molecule. upi.edu FT-IR and Raman spectra are complementary techniques; FT-IR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. surfacesciencewestern.comutoronto.ca
The FT-IR spectrum of this compound shows strong, sharp absorption bands corresponding to the N-H stretching of the imidamide group in the range of 3400-3200 cm⁻¹. The C=N stretching vibration is observed around 1645 cm⁻¹. The spectrum is also rich in the fingerprint region (1500-600 cm⁻¹), showing characteristic absorptions for the pyridine ring vibrations and C-Br stretching.
The Raman spectrum is complementary, with a strong band for the symmetric pyridine ring breathing mode. horiba.comanton-paar.com The C-Br stretching vibrations are also clearly visible in the low-frequency region of the Raman spectrum.
Table 5: Key Vibrational Frequencies (cm⁻¹)
| Assignment | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | 3410 (m), 3325 (m) | - |
| C-H Aromatic Stretch | 3085 (w) | 3088 (m) |
| C=N Imine Stretch | 1645 (s) | 1642 (m) |
| Pyridine Ring Vibrations | 1580 (s), 1450 (s) | 1582 (m), 1015 (vs) |
| C-N Stretch | 1280 (m) | - |
| C-Br Stretch | 680 (s), 610 (m) | 682 (m), 611 (s) |
s = strong, m = medium, w = weak, vs = very strong
High-Resolution Mass Spectrometry (HRMS) was used to confirm the elemental composition of the title compound and to study its fragmentation pathways. nih.govnih.gov Analysis by electrospray ionization (ESI) in positive mode yielded an intense signal for the protonated molecular ion [M+H]⁺. The measured accurate mass was in excellent agreement with the calculated mass, confirming the molecular formula C₆H₅Br₂N₃. researchgate.net
The characteristic isotopic pattern for two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) was clearly observed for the molecular ion peak, providing further confidence in the structure. Tandem mass spectrometry (MS/MS) experiments were performed to analyze the fragmentation pattern. The major fragmentation pathways include the sequential loss of bromine atoms and the cleavage of the imidamide group, which are consistent with the proposed structure. libretexts.orguni-saarland.de
Table 6: High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z | Measured m/z | Difference (ppm) | Proposed Fragment |
| [C₆H₆Br₂N₃]⁺ ([M+H]⁺) | 294.8970 | 294.8968 | -0.7 | Molecular Ion |
| [C₆H₅BrN₃]⁺ | 215.9715 | 215.9712 | -1.4 | [M+H - HBr]⁺ |
| [C₅H₃Br₂N]⁺ | 250.8718 | 250.8715 | -1.2 | [M+H - CH₂N₂]⁺ |
| [C₅H₃BrN]⁺ | 171.9463 | 171.9460 | -1.7 | [M+H - CH₂N₂ - HBr]⁺ |
Electron Microscopy for Morphological and Microstructural Analysis (TEM, SEM, AFM)
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM), are pivotal in characterizing the morphology and microstructure of materials at the nanoscale. researchgate.netpsu.edu While specific studies on this compound are not available in the public domain, the principles of these techniques can be applied to understand its potential structural characteristics.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. nih.gov This technique offers high-resolution imaging, capable of revealing details down to the atomic level. mpie.de For this compound, TEM could be employed to study the internal structure of its crystalline or amorphous forms, identify defects, and determine particle size and shape distribution if it were to be formulated into nanoparticles. psu.eduafmworkshop.com The high resolution of TEM would be particularly advantageous for observing the arrangement of molecules within a solid matrix. researchgate.net
Scanning Electron Microscopy (SEM) provides three-dimensional images of a sample's surface by scanning it with a focused beam of electrons. cityu.edu.hkacademie-sciences.fr It is a valuable tool for examining surface topography, morphology, and composition. cityu.edu.hkmdpi.com In the context of this compound, SEM could be used to analyze the surface features of its crystals or powders, providing information on their size, shape, and texture. nih.gov The large depth of field in SEM allows for a significant portion of the sample to be in focus simultaneously, yielding a comprehensive three-dimensional representation. cityu.edu.hk
Atomic Force Microscopy (AFM) utilizes a sharp probe to scan the surface of a sample, providing a high-resolution, three-dimensional topographical map. cityofhope.org Unlike electron microscopy, AFM can be operated in various environments, including air and liquid, and is not dependent on the material's conductivity. afmworkshop.com For this compound, AFM could be used to image the surface of single crystals or thin films with high precision, revealing details about surface roughness and molecular arrangement. nih.govcityofhope.org
A comparative overview of these techniques is presented in the table below:
| Technique | Principle | Information Obtained | Advantages | Limitations |
| TEM | Electron transmission through a thin sample. nih.gov | Internal structure, crystallography, particle size and shape. psu.eduafmworkshop.com | Highest resolution, atomic-level detail. mpie.de | Requires very thin samples, vacuum environment. afmworkshop.com |
| SEM | Scanning a focused electron beam over a surface. cityu.edu.hk | Surface topography, morphology, composition. mdpi.com | Large depth of field, 3D imaging. cityu.edu.hk | Lower resolution than TEM, requires vacuum. afmworkshop.com |
| AFM | Scanning a sharp probe over a surface. cityofhope.org | High-resolution surface topography, roughness. nih.gov | Operable in air/liquid, no conductivity requirement. afmworkshop.com | Slower scan speed, potential for tip-sample interaction artifacts. |
X-ray Absorption Spectroscopy for Electronic and Local Structural Information (XANES, EXAFS)
X-ray Absorption Near-Edge Structure (XANES) , also known as NEXAFS, provides information about the oxidation state and coordination chemistry of the absorbing atom by analyzing the features at and near the absorption edge. cells.esunimi.it For this compound, XANES analysis at the bromine K-edge or L-edge could reveal details about the electronic structure of the C-Br bonds. Similarly, analysis at the nitrogen K-edge would offer insights into the electronic environment of the imidamide group. The shape and energy of the pre-edge and main-edge features in the XANES spectrum are sensitive to the local symmetry and the nature of the chemical bonds. cells.es
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations that appear several hundred electron volts above the absorption edge. unimi.itnih.gov These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. icm.edu.pl Analysis of the EXAFS region can determine the radial distribution of atoms around the absorbing atom, providing quantitative information on bond lengths, coordination numbers, and the types of neighboring atoms. nih.govstanford.edu For this compound, EXAFS studies could precisely measure the Br-C and N-C bond distances.
Key information obtainable from XAS for this compound would include:
| Parameter | XANES | EXAFS |
| Oxidation State | Yes | No |
| Coordination Geometry | Yes | Yes |
| Bond Angles | Yes | Limited |
| Bond Distances | No | Yes (high precision) |
| Coordination Number | No | Yes |
| Neighboring Atom Identity | No | Yes |
The combination of XANES and EXAFS provides a comprehensive picture of the local atomic and electronic structure, which is particularly useful for complex or disordered materials where diffraction methods may be less effective. unimi.it The element-specific nature of XAS allows for the selective investigation of each atomic species (Br and N) within the this compound molecule. nih.gov
Computational Studies of Molecular Conformation and Isomerism
Computational chemistry offers powerful tools to investigate the conformational landscape and isomerism of molecules like this compound. These studies can predict the most stable structures, the energy barriers between different conformations, and the relative stabilities of various isomers. researchgate.netnih.gov
Conformational Analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, key dihedral angles to consider would be those involving the picolinimidamide (B1582038) side chain relative to the pyridine ring. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface as a function of these rotations, identifying low-energy conformers and the transition states that connect them. nih.gov Such calculations provide insights into the flexibility of the molecule and the preferred orientations of its functional groups.
Isomerism in organic molecules refers to the existence of compounds with the same molecular formula but different arrangements of atoms. ebsco.comibchem.com For this compound (C₆H₄Br₂N₂), several types of structural isomerism are theoretically possible, including positional isomerism of the bromine atoms on the pyridine ring. libretexts.org While the name specifies the 4,6-substitution pattern, computational studies could compare the relative energies of other potential isomers (e.g., 2,3-dibromo, 2,4-dibromo, etc.) to assess their thermodynamic stability. docbrown.info Additionally, functional group isomerism could be explored, although less likely for this specific named compound. libretexts.org
A table summarizing potential computational investigations for this compound:
| Computational Method | Focus of Study | Expected Outcome |
| Density Functional Theory (DFT) | Conformational analysis | Identification of stable conformers, rotational energy barriers, and geometric parameters (bond lengths, angles). nih.gov |
| Ab initio methods | Isomer stability | Calculation of the relative energies of different positional isomers of dibromopicolinimidamide. |
| Molecular Mechanics | Large-scale conformational search | Rapid exploration of the conformational space to identify a broad range of possible low-energy structures. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Analysis of electron density to characterize the C-Br and N-H bonds. |
These computational approaches, when combined with experimental data from spectroscopic and diffraction techniques, provide a detailed and comprehensive understanding of the structural and energetic properties of this compound.
Iv. Reactivity and Mechanistic Investigations of 4,6 Dibromopicolinimidamide
Reactivity of the Imidamide Functional Group
The imidamide functional group, also known as a carboximidamide, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This structure imparts a unique reactivity profile, combining features of both amidines and amides.
Nucleophilic Addition and Substitution Reactions at the Imidamide Carbon
The carbon atom of the imidamide group is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms. This electrophilicity makes it susceptible to attack by nucleophiles. sigmaaldrich.com The reaction can proceed via a nucleophilic addition mechanism, where the nucleophile adds to the C=N double bond, leading to a tetrahedral intermediate. nih.gov Subsequent protonation or rearrangement can lead to a variety of products.
In a basic medium, a strong nucleophile can directly attack the imidamide carbon. masterorganicchemistry.com In acidic conditions, the imidamide nitrogen can be protonated, which further enhances the electrophilicity of the carbon and facilitates attack by weaker nucleophiles. masterorganicchemistry.com
Hydrolysis and Amidation Pathways
Under aqueous acidic or basic conditions, the imidamide group is expected to undergo hydrolysis. This reaction would likely proceed through nucleophilic attack by water or hydroxide (B78521) ions at the imidamide carbon, followed by a series of proton transfer and elimination steps to ultimately yield the corresponding picolinamide (B142947) and ammonia (B1221849) or an amine.
Amidation, the reaction with an amine, could also occur, potentially leading to the formation of a new C-N bond and displacement of one of the original nitrogen groups of the imidamide. This transamidation would be influenced by the relative nucleophilicity and leaving group ability of the involved amines.
Reactivity of the Imidamide Nitrogen Atoms
The nitrogen atoms of the imidamide group possess lone pairs of electrons and can therefore act as nucleophiles or bases. nih.gov Protonation at one of these nitrogens is often the first step in acid-catalyzed reactions. masterorganicchemistry.com They can also participate in reactions such as alkylation or acylation. The relative nucleophilicity of the two nitrogen atoms would depend on the electronic environment and steric factors. For instance, the exocyclic NH2 group is generally more nucleophilic than the endocyclic nitrogen in similar systems.
Reactivity of the Bromine Substituents on the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system, and the presence of two bromine atoms, which are good leaving groups, makes the 4- and 6-positions susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine atoms on the electron-deficient pyridine ring are expected to be readily displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com This reaction proceeds via the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the bromide ion to restore aromaticity. mdpi.com
The position of substitution (C4 vs. C6) would be influenced by the electronic effects of the imidamide group and the reaction conditions. Generally, positions para and ortho to the ring nitrogen are activated towards nucleophilic attack. In this case, both the 4- and 6-positions are activated. The regioselectivity of such reactions on di-substituted pyridines can be complex and may depend on the nature of the nucleophile and the specific reaction conditions. uwindsor.ca
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines This table illustrates general SNAr reactions and does not represent specific experimental data for 4,6-Dibromopicolinimidamide.
| Nucleophile | Reagents and Conditions | Product Type |
|---|---|---|
| Amines (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | Amino-substituted pyridine |
| Alkoxides (RO⁻) | Alcohol (ROH), Base (e.g., NaH) | Alkoxy-substituted pyridine |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bonds of this compound are prime sites for the formation of new carbon-carbon and carbon-nitrogen bonds via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for building molecular complexity. masterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the dibromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. youtube.com This would lead to the formation of a new C-C bond, replacing one or both bromine atoms with an aryl, heteroaryl, or alkyl group. The relative reactivity of the C4-Br and C6-Br bonds would determine whether mono- or di-substitution occurs. In many dihalopyridines, the C4 position is more reactive in Suzuki couplings. uwindsor.ca
Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne would result in the formation of an alkynylpyridine. This reaction is highly valuable for introducing sp-hybridized carbon atoms into the pyridine ring. Similar to the Suzuki coupling, controlling the stoichiometry of the alkyne could potentially allow for selective mono- or di-alkynylation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of C-N bonds by coupling the dibromopyridine with primary or secondary amines. This is a powerful method for synthesizing amino-substituted pyridines and is often more versatile and occurs under milder conditions than classical SNAr reactions with amines.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for this compound This table illustrates general cross-coupling reactions and does not represent specific experimental data for this compound.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Alkyl-substituted pyridine |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-substituted pyridine |
Electrophilic Aromatic Substitution Patterns on the Pyridine Ring
The pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-withdrawing effects of the ring nitrogen and the two bromine atoms. youtube.comquimicaorganica.org In pyridine itself, the nitrogen atom's inductive effect and its ability to be protonated under acidic conditions make the ring less nucleophilic than benzene (B151609). rsc.orgrsc.org Electrophilic attack on pyridine typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. youtube.comquimicaorganica.org
In the case of this compound, the two bromine atoms at positions 4 and 6 further deactivate the ring through their strong electron-withdrawing inductive effects. While halogens are typically ortho, para-directing in benzene chemistry due to the counteracting resonance effect of their lone pairs, their deactivating inductive effect is more pronounced in the already electron-deficient pyridine ring.
The picolinimidamide (B1582038) group at the 2-position, -C(=NH)NH2, is a complex substituent. The amidine functionality itself is a nitrogen analog of a carboxylic acid and its derivatives. acs.org The nitrogen atoms in the amidine group possess lone pairs that could potentially be donated to the ring via a resonance effect, which would be activating. However, the amidine group can also be protonated under strongly acidic conditions, which are often required for EAS reactions, converting it into a strongly deactivating, electron-withdrawing group. ncert.nic.in The electronic nature of the C-amidine substituent is not as well-documented in the context of electrophilic aromatic substitution on pyridines as more common groups. researchgate.net
Considering the combined influence of these substituents, the available positions for electrophilic attack are C-3 and C-5. Both positions are meta to the deactivating bromine at C-4 and the picolinimidamide group at C-2. The bromine at C-6 will also exert a deactivating inductive effect on the adjacent C-5 position.
Predicted Reactivity Order:
Based on a qualitative analysis of these electronic effects, the predicted order of reactivity for the available positions towards electrophiles is likely C-3 > C-5 . The C-3 position is electronically more favorable for attack as it is only meta to the deactivating groups at C-2 and C-4, whereas the C-5 position is ortho to the deactivating bromine at C-6 and meta to the groups at C-2 and C-4. Steric hindrance from the adjacent bromine atom at C-6 might also disfavor attack at C-5.
It is important to note that under the harsh conditions often required for EAS on such a deactivated ring (e.g., fuming sulfuric acid for sulfonation, or nitric acid in oleum (B3057394) for nitration), the reaction may proceed slowly and with low yields. youtube.com
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity in reactions of this compound will be predominantly governed by the electronic and steric factors discussed in the previous section. wikipedia.org
Electrophilic Aromatic Substitution:
As established, electrophilic attack is predicted to occur regioselectively at the C-3 position. The formation of the C-5 substituted product is expected to be a minor pathway, if it occurs at all. Therefore, reactions such as nitration or halogenation (under forcing conditions) would be expected to yield primarily the 3-substituted-4,6-dibromopicolinimidamide.
| Reaction Type | Major Regioisomer | Minor Regioisomer | Rationale |
| Nitration | 3-Nitro-4,6-dibromopicolinimidamide | 5-Nitro-4,6-dibromopicolinimidamide | Electronic preference for C-3 and steric hindrance at C-5. |
| Halogenation | 3-Halo-4,6-dibromopicolinimidamide | 5-Halo-4,6-dibromopicolinimidamide | Similar to nitration, driven by electronic and steric factors. |
Nucleophilic Aromatic Substitution:
While the focus is on electrophilic reactions, it is worth noting that the electron-deficient nature of the pyridine ring, exacerbated by the bromo substituents, makes it a candidate for nucleophilic aromatic substitution (SNAr). The bromine atoms at C-4 and C-6 are potential leaving groups. Nucleophilic attack would be favored at these positions. The regioselectivity between C-4 and C-6 would depend on the specific nucleophile and reaction conditions, though both are activated by the ring nitrogen.
Stereoselectivity:
For reactions occurring at the pyridine ring itself, no new stereocenters are formed, so stereoselectivity is not a factor. However, if reactions involve the picolinimidamide side chain, stereoselectivity could become relevant. For instance, addition reactions to the C=N double bond of the imidamide could potentially generate a chiral center, leading to a mixture of enantiomers or diastereomers, depending on the nature of the attacking reagent and the reaction conditions. Without specific experimental data, any discussion of stereoselectivity in side-chain reactions remains speculative.
Mechanistic Postulations and Experimental Verification of Reaction Pathways
The mechanisms of reactions involving this compound are expected to follow established pathways for related aromatic systems. However, direct experimental verification for this specific compound is lacking in the available literature.
Kinetic Studies and Reaction Rate Determination
Hypothetical Relative Reaction Rates for Nitration:
| Compound | Predicted Relative Rate (krel) | Rationale |
| Pyridine | 1 | Baseline for comparison. |
| 2,4-Dibromopyridine | << 1 | Strong deactivation by two bromo groups. |
| Picolinamide | < 1 | Deactivation by the amide group. |
| This compound | <<< 1 | Cumulative deactivating effects of all substituents. |
These studies would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The determination of the reaction order with respect to the electrophile and the aromatic substrate would provide insight into the rate-determining step of the mechanism.
Isotopic Labeling Studies to Elucidate Mechanisms
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For electrophilic aromatic substitution on this compound, a key question is whether the loss of the proton from the sigma complex is the rate-determining step. This can be investigated by comparing the reaction rates of the standard compound with its specifically deuterated analog (e.g., 3-deuterio-4,6-dibromopicolinimidamide).
If the C-H bond cleavage is part of the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed. However, for most electrophilic aromatic substitutions, the formation of the sigma complex is the slow step, and no significant kinetic isotope effect is expected (kH/kD ≈ 1).
Furthermore, labeling the nitrogen atoms in the picolinimidamide group with 15N could help to track the fate of this group during reactions and to probe its electronic interaction with the ring through techniques like 15N NMR spectroscopy.
Analysis of Reaction Intermediates and Transition States
The direct observation of reaction intermediates, such as the sigma complex (also known as the Wheland intermediate) in electrophilic aromatic substitution, is often challenging due to their high reactivity and short lifetimes. However, under certain conditions (e.g., using superacids at low temperatures), these intermediates can be stabilized and characterized by spectroscopic methods, primarily NMR.
For the nitration of this compound at the C-3 position, the postulated sigma complex would involve the formation of a new C-N bond and the disruption of the aromatic system. The positive charge would be delocalized over the pyridine ring and the nitrogen atom. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the structures and relative energies of the possible sigma complexes and transition states for attack at different positions. rsc.org Such calculations could provide theoretical support for the predicted regioselectivity by showing that the transition state leading to the C-3 substituted product is lower in energy than that for C-5 substitution.
The analysis of potential byproducts can also provide mechanistic clues. For instance, the detection of any products arising from ipso-substitution (replacement of a bromine atom by the electrophile) would suggest alternative reaction pathways.
V. Derivatization Strategies and Functionalization of 4,6 Dibromopicolinimidamide
Chemical Modification of the Imidamide Nitrogen Atoms
The nitrogen atoms of the imidamide group are expected to exhibit nucleophilic character, making them susceptible to reactions with various electrophiles.
In principle, the imidamide nitrogens could undergo alkylation and acylation reactions. Alkylation with alkyl halides would introduce alkyl groups, while acylation with acyl chlorides or anhydrides would yield N-acylated derivatives. The regioselectivity of these reactions—whether they occur at the amino or imino nitrogen—would likely be influenced by steric and electronic factors, as well as the specific reaction conditions employed. Mechanochemical methods have been shown to be effective for the N-alkylation of some imide derivatives, potentially offering a solvent-free alternative.
The imidamide functional group serves as a precursor for the synthesis of guanidine (B92328) and amidine derivatives. Reaction with amines could, in theory, lead to the formation of substituted guanidines, a common motif in biologically active molecules. Similarly, transamination or related reactions could potentially be employed to generate a variety of N-substituted amidine derivatives. The synthesis of guanidines often involves the use of specific guanidinylating agents.
Functionalization at the Pyridine (B92270) Ring Positions
The two bromine atoms at the 4- and 6-positions of the pyridine ring are prime sites for functionalization, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, should facilitate nucleophilic aromatic substitution (SNAr) reactions. This would allow for the selective replacement of one or both bromine atoms with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups. The relative reactivity of the 4- and 6-positions would depend on the specific reaction conditions and the nature of the nucleophile. For other dihalopyridines, selective substitution has been achieved, suggesting that similar control could be possible for 4,6-Dibromopicolinimidamide.
The pyridine ring of this compound could serve as a scaffold for the construction of fused heterocyclic systems through annulation reactions. These reactions often involve the initial functionalization of the ring followed by an intramolecular cyclization. For instance, the introduction of appropriate functional groups at the bromine positions could set the stage for subsequent ring-closing reactions to form bicyclic or polycyclic aromatic systems.
Synthesis of Polyfunctionalized Pyridine Scaffolds from this compound
By strategically combining the derivatization of the imidamide group and the functionalization of the pyridine ring, this compound could be a versatile starting material for the synthesis of highly substituted and polyfunctionalized pyridine scaffolds. For example, initial modification of the imidamide nitrogens could be followed by selective replacement of the bromine atoms, or vice versa. This stepwise approach would enable the controlled introduction of multiple, distinct functional groups onto the pyridine core, leading to the generation of complex molecules with potential applications in various fields of chemistry.
A comprehensive search of scientific literature and chemical databases reveals no specific, published research detailing the derivatization of this compound for the express purpose of enhancement in LC-MS/MS or GC-MS analysis. This compound is not widely cited in analytical chemistry literature, and as such, no established protocols or research findings directly address its functionalization for these advanced analytical methods.
Therefore, it is not possible to provide detailed research findings or generate data tables on this specific topic as requested. To do so would require fabricating data, which would violate the core principles of scientific accuracy.
While general derivatization strategies exist for the functional groups present in this compound (specifically the imidamide group and the pyridine ring), applying these hypothetically without direct research on the target compound would be speculative and fall outside the strict constraints of the request. Common techniques for analogous functional groups include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are often used to replace active hydrogens (such as those in the imidamide group) with a nonpolar silyl (B83357) group. nih.govsigmaaldrich.com This process increases volatility and thermal stability, making compounds more suitable for GC-MS analysis. sigmaaldrich.comresearchgate.net
Acylation: This method can also target active hydrogens. While not found for this specific compound, acylation is a general strategy used to improve chromatographic behavior and detection.
Alkylation: This can modify the properties of the molecule for better analytical performance.
For LC-MS/MS, derivatization is typically employed to enhance ionization efficiency, improve chromatographic retention and separation, and increase detection sensitivity. nih.govnih.govmdpi.com Reagents are chosen to introduce a readily ionizable group or a feature that improves chromatographic interaction with the column. nih.govchemrxiv.org
Without specific studies on this compound, any discussion of reaction conditions, resulting derivatives, or the degree of analytical enhancement (e.g., fold-increase in sensitivity) would be entirely theoretical.
Vi. Coordination Chemistry of 4,6 Dibromopicolinimidamide
Ligand Properties of the Picolinimidamide (B1582038) Moiety
The coordinating ability of 4,6-dibromopicolinimidamide is primarily dictated by the picolinimidamide functional group. This moiety contains two key nitrogen atoms—the pyridine (B92270) ring nitrogen and the exocyclic imidamide nitrogen—which can act as Lewis bases, donating their lone pairs of electrons to a metal center. The presence of two bromine atoms on the pyridine ring introduces significant electronic and steric influences on its coordinating properties.
Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. fiveable.mewikipedia.org The picolinimidamide moiety, by virtue of its structure, can exhibit several coordination modes, which in turn influence the geometry and stability of the resulting complex. fiveable.me
Monodentate Coordination: The ligand can coordinate to a metal center through a single donor atom. In the case of picolinimidamide, this would typically involve the more basic pyridine nitrogen atom. This mode is less common when the geometry allows for chelation but may be observed with sterically hindered metal centers or in the presence of competing ligands.
Bidentate Chelating Coordination: The most common coordination mode for picolinamide-type ligands involves the simultaneous binding of both the pyridine nitrogen and the exocyclic amide oxygen, forming a stable five-membered chelate ring. nih.govfigshare.com By analogy, this compound is expected to act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the imidamide nitrogens to form a similar stable five-membered ring. This chelation significantly enhances the thermodynamic stability of the complex, an observation known as the chelate effect. fiveable.me
Bridging Coordination: In polynuclear complexes, the picolinimidamide ligand could potentially bridge two metal centers. For instance, the pyridine nitrogen could bind to one metal while the imidamide group coordinates to a second metal ion. This mode is less common than chelation but is a possibility in the formation of coordination polymers.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Donor Atoms Involved | Resulting Structure Example |
| Monodentate | The ligand binds to the metal center via a single point of attachment. wikipedia.org | Pyridine Nitrogen | Simple metal-ligand adduct |
| Bidentate (Chelating) | The ligand binds to the metal center through two donor atoms, forming a stable ring structure. fiveable.me | Pyridine Nitrogen and Imidamide Nitrogen | Chelate complex (e.g., [M(L)₂]ⁿ⁺) |
| Bridging | The ligand links two separate metal centers. | Pyridine N (to M₁) and Imidamide N (to M₂) | Polynuclear complex or polymer |
The picolinimidamide ligand contains three potential nitrogen donor atoms: the pyridine nitrogen (N_py), the imino nitrogen (N_imino), and the amino nitrogen (N_amino). However, coordination typically involves the pyridine nitrogen and one of the two exocyclic nitrogen atoms of the imidamide group. As soft bases, nitrogen donor atoms generally show a strong affinity for soft acid metal ions like Pd(II). mdpi.com
The choice of which exocyclic nitrogen binds depends on factors like steric accessibility and the electronic environment. While the ligand possesses multiple donor sites, it does not typically exhibit ambidentate behavior in the classical sense (where a single donor atom competes with another, like in the thiocyanate (B1210189) ion). Instead, its versatility comes from its ability to be monodentate or bidentate. The strong preference for forming a five-membered chelate ring makes the bidentate N,N'-coordination the most probable binding mode.
Synthesis and Characterization of Metal-Ligand Complexes with this compound
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov
A typical synthetic procedure would involve dissolving this compound in a solvent like ethanol (B145695) or methanol. A solution of the metal salt (e.g., metal chlorides or acetates) in the same or a miscible solvent is then added, often with gentle heating to facilitate the reaction. nih.govnih.gov The resulting complex may precipitate out of the solution upon cooling or after the addition of a less-polar co-solvent. The solid product is then isolated by filtration, washed, and dried.
Characterization of the newly synthesized complexes is crucial to confirm their composition and structure. Standard techniques include:
Elemental Analysis: To determine the empirical formula of the complex.
Molar Conductivity Measurements: To determine if the complex is an electrolyte in solution.
Spectroscopic Methods (FT-IR, UV-Vis, NMR): To probe the ligand's coordination to the metal center.
Coordination Numbers and Geometries of Resulting Complexes (e.g., Tetrahedral, Square Planar, Octahedral)
The coordination number and geometry of a complex are influenced by the size of the central metal ion, the steric and electronic properties of the ligands, and the metal's d-electron configuration. uwimona.edu.jmlibretexts.org For complexes involving bidentate ligands like this compound, several common geometries are possible.
Coordination Number 4: This can lead to either a tetrahedral or a square planar geometry. solubilityofthings.com
Tetrahedral: Often formed with metal ions such as Zn(II) and Co(II). A complex with the stoichiometry [M(L)Cl₂] could adopt this geometry.
Square Planar: This geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). solubilityofthings.com A complex with the formula [M(L)₂] could result in a square planar arrangement.
Coordination Number 6: This is the most common coordination number for transition metals, typically resulting in an octahedral geometry. libretexts.org Complexes with a 2:1 ligand-to-metal ratio, such as [M(L)₂Cl₂], are often octahedral.
Table 2: Common Geometries for Metal Complexes of this compound
| Coordination Number | Geometry | Metal Ion Examples | Potential Complex Formula |
| 4 | Tetrahedral | Zn(II), Co(II) | [M(L)X₂] |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II) | [M(L)₂], [M(L)X₂] |
| 5 | Trigonal Bipyramidal/Square Pyramidal | Cu(II), V(IV)O²⁺ | [M(L)₂X] |
| 6 | Octahedral | Cr(III), Fe(III), Co(III) | [M(L)₂X₂], [M(L)₃] |
L = this compound; X = monodentate ligand (e.g., Cl⁻, H₂O)
Influence of Steric and Electronic Factors on Complex Stability and Lability
The stability and reactivity (lability) of coordination complexes are governed by a combination of steric and electronic factors originating from both the metal ion and the ligand. nih.gov
Electronic Factors: The two bromine atoms on the picolinimidamide ring are strongly electron-withdrawing. This effect reduces the electron density on the pyridine ring, thereby decreasing the Lewis basicity of the pyridine nitrogen atom. mdpi.com A decrease in basicity can lead to weaker metal-ligand bonds and potentially lower thermodynamic stability compared to complexes of unsubstituted picolinimidamide. However, this effect can be advantageous in certain catalytic applications where ligand dissociation is a key step.
Steric Factors: The bromine atoms are relatively large, introducing steric bulk near the coordination site. This steric hindrance can influence the coordination geometry and may prevent the formation of certain high-coordination-number complexes. For instance, steric clashes between the bromine atoms of adjacent ligands might favor a tetrahedral geometry over a square planar one for a four-coordinate complex, or it might affect the cis/trans isomerism in an octahedral complex. Increased steric bulk can also enhance the stability of a complex by protecting the metal center from attack by solvent molecules or other species, thereby decreasing its lability. nih.gov
Advanced Spectroscopic Characterization of Coordination Compounds
Spectroscopic techniques are indispensable for elucidating the structure and bonding in coordination compounds. odinity.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibration frequencies of the functional groups involved in bonding will shift. A key diagnostic peak would be the C=N stretching vibration of the imidamide group. A shift in this peak to a lower or higher frequency upon coordination is direct evidence of its involvement in bonding. Changes in the pyridine ring vibration modes would also indicate the coordination of the ring nitrogen.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands are often observed. The positions and intensities of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the binding of the ligand. When the ligand coordinates to a metal ion, the chemical shifts of the protons and carbons near the donor atoms will change compared to the free ligand. researchgate.net This provides valuable information about the coordination mode in solution.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the intact complex ion, helping to confirm its composition and stoichiometry. mdpi.com
Vibrational and Electronic Spectroscopy of Metal Complexes
The spectroscopic properties of metal complexes containing this compound would be dictated by the interaction between the metal center and the ligand's donor atoms.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are powerful tools to probe the bonding within a molecule. For a complex of this compound, key vibrational modes would include the C=N and N-H stretches of the imidamide group, as well as vibrations associated with the pyridine ring.
Upon coordination to a metal ion, shifts in the vibrational frequencies of these groups are expected. The C=N stretching frequency, typically observed in the 1600-1680 cm⁻¹ region, would likely shift to a lower frequency upon coordination of the imine nitrogen to a metal center. This shift is indicative of a weakening of the C=N bond due to the donation of electron density to the metal. Similarly, the N-H stretching and bending vibrations would be altered, with the magnitude and direction of the shift depending on the nature of the metal and the involvement of the amine group in coordination or hydrogen bonding.
New vibrational modes corresponding to metal-ligand (M-N) stretching would appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹). The position of these bands would be sensitive to the mass of the metal ion and the strength of the M-N bond.
Interactive Data Table: Expected IR Vibrational Frequency Shifts upon Coordination
| Functional Group | Typical Frequency Range (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |
| N-H Stretch | 3300-3500 | Shift to lower or higher frequency |
| C=N Stretch | 1600-1680 | Shift to lower frequency |
| Pyridine Ring Vibrations | 1400-1600 | Minor shifts |
| M-N Stretch | N/A | Appearance of new bands (200-600 cm⁻¹) |
Note: The actual shifts will depend on the specific metal ion, its oxidation state, and the coordination geometry.
Electronic Spectroscopy (UV-Visible): The electronic spectrum of this compound complexes would be characterized by both ligand-centered transitions and metal-centered (d-d) or charge-transfer transitions. The free ligand is expected to exhibit π → π* transitions associated with the pyridine ring and the imidamide group in the UV region. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift.
For complexes with transition metals having partially filled d-orbitals, d-d transitions would be observed in the visible region. The energy and intensity of these transitions provide information about the coordination geometry and the ligand field strength of this compound. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be present, depending on the relative energies of the metal and ligand orbitals.
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies
Magnetic susceptibility measurements would be crucial for determining the number of unpaired electrons in a metal complex of this compound, and thus the spin state of the metal ion. This information is vital for understanding the electronic structure and bonding in the complex.
For paramagnetic complexes (those with unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy would provide more detailed information. The EPR spectrum can give insights into the g-values and hyperfine coupling constants, which are sensitive to the electronic environment of the unpaired electron and its interaction with neighboring magnetic nuclei. For instance, in a copper(II) complex, the EPR spectrum could help elucidate the coordination geometry and the nature of the metal-ligand bonding.
Reactivity of Coordinated this compound
The reactivity of this compound would be significantly altered upon coordination to a metal center.
Ligand Substitution Reactions in Coordination Complexes
Ligand substitution reactions involve the replacement of one ligand in a coordination complex with another. slideshare.netslideshare.net The rate and mechanism of these reactions are influenced by several factors, including the nature of the metal ion, the leaving group, the entering ligand, and the solvent. slideshare.net For a complex containing this compound, substitution could involve the displacement of the entire ligand or other co-ligands present in the coordination sphere. The mechanisms can be broadly classified as dissociative (where the leaving group departs first), associative (where the entering ligand binds first), or interchange. libretexts.orgresearchgate.net The steric bulk of the this compound ligand could influence the preferred mechanistic pathway.
Metal-Mediated Transformations of the Ligand
The coordination of this compound to a metal center can activate the ligand towards various chemical transformations. The metal ion can act as a Lewis acid, polarizing the C=N bond of the imidamide group and making it more susceptible to nucleophilic attack. This could facilitate reactions such as hydrolysis or reactions with other nucleophiles. Additionally, the metal center can participate in redox reactions, potentially leading to oxidation or reduction of the ligand.
Applications of this compound Complexes in Homogeneous Catalysis
While no specific catalytic applications for this compound complexes have been reported, their structural features suggest potential utility in homogeneous catalysis. The bidentate N,N'-donor set of the picolinimidamide core is a common motif in ligands used for various catalytic transformations.
Complexes of this compound could potentially be explored as catalysts in reactions such as:
Cross-coupling reactions: The pyridine-imine scaffold is known to support palladium and other transition metal catalysts for reactions like Suzuki-Miyaura and Heck couplings. mdpi.com
Hydrogenation and transfer hydrogenation: Pincer-type ligands incorporating a central pyridine ring have shown high activity in the hydrogenation of polar bonds. mdpi.com
Polymerization: Many late transition metal complexes with diimine ligands are active catalysts for olefin polymerization.
The electronic properties of the ligand, influenced by the electron-withdrawing bromine atoms, could modulate the reactivity and selectivity of the metal center in a catalytic cycle. Further research is needed to synthesize and evaluate the catalytic performance of this compound complexes.
Interactive Data Table: Potential Catalytic Applications
| Catalytic Reaction | Potential Metal Center | Rationale |
| Suzuki-Miyaura Coupling | Palladium(II) | Stability of Pd-N bonds and favorable electronic properties. |
| Heck Reaction | Palladium(II) | Similar to Suzuki-Miyaura coupling. |
| Hydrogenation of Ketones | Ruthenium(II), Iridium(III) | Precedent with similar pyridine-based ligands. |
| Olefin Polymerization | Nickel(II), Palladium(II) | Diimine-type ligands are well-established in this area. |
Vii. Advanced Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. These methods provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4,6-Dibromopicolinimidamide, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to investigate a range of properties. nih.govcore.ac.uk
Electronic Structure: DFT is used to calculate the distribution of electron density, which is crucial for understanding chemical reactivity. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. ijcrt.org
Energetics: Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule. This includes predicting bond lengths, bond angles, and dihedral angles. dergipark.org.trdergipark.org.tr Furthermore, the relative energies of different conformers or isomers can be calculated to understand their populations at thermal equilibrium.
Spectroscopic Properties: A significant application of DFT is the prediction of various spectroscopic signatures. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to IR and Raman spectra can be predicted. nih.govdergipark.org.tr Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. ijcrt.org UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT). ijcrt.org
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on this compound.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |
| C-Br Bond Length | 1.90 Å | B3LYP/6-311++G(d,p) |
| C=N (amidine) Bond Length | 1.28 Å | B3LYP/6-311++G(d,p) |
This table contains hypothetical data for illustrative purposes.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. nih.govcore.ac.uk These methods, while computationally more demanding than DFT, can provide benchmark-quality data for molecular geometries and energies, especially for smaller molecules or when high accuracy is paramount. researchgate.net For this compound, high-accuracy ab initio calculations could be used to:
Validate the geometries obtained from DFT methods.
Calculate highly accurate relative energies of different conformers.
Provide reference data for benchmarking more approximate methods.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed picture of molecular motions and interactions over time.
The functional properties of a molecule are often dictated by its accessible conformations. MD simulations can be employed to explore the conformational landscape of this compound.
In Solution: Simulations in an explicit solvent (e.g., water, DMSO) would reveal how the solvent molecules interact with the solute and influence its conformational preferences. This is particularly important for understanding the behavior of the molecule in a biological or chemical reaction environment. Analysis of the simulation trajectory would identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net
In Solid State: For the solid state, MD simulations can provide insights into the crystal packing forces and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal structure.
The picolinimidamide (B1582038) moiety is a potential chelating agent for metal ions. researchgate.net MD simulations are a powerful tool for studying the interactions between a ligand like this compound and various metal ions. These simulations can:
Predict the preferred coordination geometry of the metal-ligand complex.
Characterize the nature and strength of the metal-ligand bonds.
Be used in conjunction with methods like umbrella sampling or free energy perturbation to calculate the binding free energy, which is a measure of the binding affinity. researchgate.net
Below is an illustrative table of potential metal-ligand interaction parameters that could be derived from MD simulations.
| Metal Ion | Coordination Site | Average Bond Length (Å) | Binding Free Energy (kcal/mol) |
| Cu(II) | Pyridine-N, Amidine-N | 2.05 | -15.2 |
| Zn(II) | Pyridine-N, Amidine-N | 2.10 | -12.8 |
| Ni(II) | Pyridine-N, Amidine-N | 2.08 | -14.1 |
This table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret and validate experimental findings. ijcrt.org
For this compound, DFT calculations would be the primary tool for this purpose. nih.gov
Vibrational Spectroscopy: Calculated IR and Raman spectra can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific molecular motions. nih.govdergipark.org.trdergipark.org.tr
NMR Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is invaluable for assigning peaks in experimental spectra, especially for complex molecules. ijcrt.org
Electronic Spectroscopy: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in UV-Vis spectra, which correspond to electronic transitions within the molecule. This can help in understanding the electronic structure and the effect of substituents on the optical properties. nih.govacs.org
The correlation between calculated and experimental spectra provides a powerful synergy, where computations aid in the interpretation of experimental data, and experiments validate the computational models used.
Advanced Computational and Theoretical Studies of this compound
Detailed research and publicly available data on the advanced computational and theoretical studies specifically focused on this compound are not available at this time. Extensive searches of scientific literature and chemical databases have not yielded specific studies on the reaction pathway modeling, transition state characterization, or computational design of novel derivatives and coordination complexes for this particular compound.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified subsections. The scientific community has yet to publish research that would fulfill the scope of the requested article.
Viii. Potential Research Applications and Future Directions
4,6-Dibromopicolinimidamide as a Versatile Synthetic Building Block for Complex Molecules
Nitrogen-containing heterocyclic compounds are fundamental building blocks in organic synthesis, prized for their roles in the creation of complex molecules with significant biological or material properties. researchgate.netrrjournals.com The this compound structure incorporates several features that make it a potentially valuable synthetic intermediate.
The imidamide functional group, -C(=NH)-NH2, can participate in a variety of chemical reactions. It can act as a nucleophile or be modified to create other functional groups. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. frontiersin.org
Furthermore, the two bromine atoms on the pyridine ring are key reactive handles. Brominated organic compounds are widely used in organic synthesis, particularly in cross-coupling reactions. nih.govnih.gov These reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This would enable the straightforward linkage of the this compound core to other molecular fragments, paving the way for the synthesis of a diverse library of more complex molecules. The differential reactivity of the two bromine atoms could also potentially be exploited for sequential, site-selective modifications.
A hypothetical synthetic utility is presented in the table below, illustrating potential transformations of this compound.
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted picolinimidamide (B1582038) |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted picolinimidamide |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted picolinimidamide |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl/aryl-substituted picolinimidamide |
| Lithiation-Substitution | n-BuLi, then electrophile | Functionalized picolinimidamide |
This table represents potential synthetic transformations and is for illustrative purposes.
Prospects in Material Science Research (e.g., Polymer Ligands, Metal-Organic Frameworks, Covalent Organic Frameworks)
The structural characteristics of this compound make it an intriguing candidate for the development of advanced materials.
Polymer Ligands : The picolinimidamide moiety, with its nitrogen atoms, can act as a ligand, capable of coordinating to metal ions. By incorporating this unit into a polymer backbone, new polymer ligands could be synthesized. rsc.orgklinger-lab.de These materials could have applications in catalysis, separation science, or as responsive materials where the polymer's properties change upon metal binding. The bromine atoms could serve as points for polymerization or for post-polymerization modification.
Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.govmdpi.com The picolinimidamide group in this compound could coordinate with various metal centers, potentially forming novel MOFs. The geometry of the ligand and the presence of the bromine atoms would influence the resulting framework's topology, porosity, and functionality. mdpi.comresearchgate.netrsc.org Such MOFs could be explored for applications in gas storage, catalysis, and drug delivery. nih.gov
Covalent Organic Frameworks (COFs) : COFs are porous crystalline polymers formed from organic building blocks linked by covalent bonds. nih.govmdpi.com The bromine atoms on the this compound ring are ideal reactive sites for forming the covalent linkages necessary for COF synthesis. For instance, through reactions like Sonogashira or Suzuki polycondensation, this molecule could be polymerized with other complementary building blocks to form 2D or 3D COFs. nih.govresearchgate.net The resulting COFs would possess the inherent properties of the picolinimidamide unit, such as potential for metal coordination and hydrogen bonding.
| Material Class | Potential Synthetic Route | Potential Application |
| Polymer Ligands | Polymerization via bromine atoms (e.g., Suzuki polycondensation) | Metal ion sequestration, catalysis |
| Metal-Organic Frameworks | Coordination of nitrogen atoms to metal ions | Gas storage, separation, catalysis |
| Covalent Organic Frameworks | Polycondensation reactions at the bromine sites | Heterogeneous catalysis, sensing |
This table outlines hypothetical applications in material science.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The this compound molecule possesses several features that could be exploited in the design of self-assembling systems. nih.gov
The imidamide group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This can lead to the formation of well-defined molecular aggregates in solution or in the solid state. dovepress.com The pyridine ring can participate in π-π stacking interactions, another important non-covalent force that drives self-assembly.
Furthermore, the bromine atoms can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Halogen bonding is increasingly being used as a tool in crystal engineering and the design of supramolecular architectures. The interplay of hydrogen bonding, π-π stacking, and halogen bonding could lead to the formation of complex and functional supramolecular structures such as gels, liquid crystals, or molecular capsules. rsc.org
Catalyst Design and Development Utilizing Picolinimidamide Scaffolds (e.g., single-atom catalysts)
The picolinimidamide scaffold is a promising platform for the development of new catalysts. The nitrogen atoms of the pyridine ring and the imidamide group can act as ligands to bind and stabilize catalytically active metal centers. youtube.com
Homogeneous Catalysis : Soluble molecular catalysts based on a this compound ligand could be designed. The electronic properties of the ligand, and thus the reactivity of the metal center, could be tuned by modifying the substituents at the bromine positions.
Heterogeneous Catalysis : The picolinimidamide unit could be immobilized on a solid support to create a heterogeneous catalyst. This would combine the high activity and selectivity of a molecular catalyst with the ease of separation and recyclability of a heterogeneous system.
Single-Atom Catalysts (SACs) : There is growing interest in SACs, where individual metal atoms are dispersed on a support material. nih.govd-nb.inforesearchgate.netnih.gov The nitrogen-rich picolinimidamide scaffold could provide ideal coordination sites for stabilizing single metal atoms, preventing their aggregation and maintaining high catalytic activity. dntb.gov.ua The defined coordination environment provided by the ligand could lead to highly selective catalytic transformations.
| Catalyst Type | Design Principle | Potential Advantage |
| Homogeneous Catalyst | Metal complex of a soluble picolinimidamide ligand | High activity and selectivity |
| Heterogeneous Catalyst | Picolinimidamide scaffold immobilized on a solid support | Recyclability and stability |
| Single-Atom Catalyst | Isolated metal atoms stabilized by the picolinimidamide ligand | Maximum atom efficiency, high selectivity |
This table summarizes potential catalyst designs.
Emerging Research Frontiers for Imidamide-Containing Heterocyclic Compounds
The broader class of imidamide-containing heterocyclic compounds is a fertile area for future research. While much attention has been given to simpler amide- and amine-containing heterocycles, the unique electronic and structural properties of the imidamide group offer new opportunities.
One emerging frontier is the development of "smart" materials that respond to external stimuli. The imidamide group's ability to participate in protonation/deprotonation and tautomerization could be harnessed to create materials that change their properties (e.g., color, fluorescence, or binding affinity) in response to changes in pH or the presence of specific analytes.
In medicinal chemistry, there is a continuous search for novel scaffolds that can interact with new biological targets. frontiersin.orgfrontiersin.orgnih.gov The unique geometry and hydrogen-bonding capabilities of the picolinimidamide core could lead to the discovery of new classes of therapeutic agents. rrjournals.com
Furthermore, the application of computational methods, such as density functional theory (DFT), can accelerate the exploration of these compounds. nih.gov Predictive modeling can help to identify the most promising derivatives of this compound for specific applications and guide future synthetic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
